

1,8-Diazafluoren-9-one solution preparation and stability

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Compound of Interest

Compound Name: 1,8-Diazafluoren-9-one

Cat. No.: B1298732 Get Quote

Application Notes: 1,8-Diazafluoren-9-one (DFO)

Introduction

1,8-Diazafluoren-9-one (DFO) is a chemical reagent widely recognized for its reaction with amino acids to produce a highly fluorescent product.[1] Initially synthesized in the 1950s, its application as a tool for developing latent fingerprints on porous surfaces was extensively researched and established in the late 1980s and early 1990s.[2][3] DFO is considered an analog of ninhydrin but often reveals more detailed and clearer fingerprints due to the intense fluorescence of its reaction product, which can be visualized under specific lighting conditions, effectively eliminating background interference.[2][4]

Principle of Action

The core mechanism of DFO involves a chemical reaction with the amino acid residues present in fingerprint sweat deposits.[3][5] This reaction, which is catalyzed by heat and requires the presence of a protic solvent like methanol to form a more reactive hemiketal intermediate, results in a product that is typically pale pink or purple.[4][6] While the colored product can be faint, its key characteristic is its strong fluorescence at room temperature when excited with an appropriate light source.[4] The fluorescent derivative allows for the detection of prints with high sensitivity. The maximum fluorescence excitation and emission wavelengths are approximately 470 nm and 570-585 nm, respectively.[1][6]

Applications



The primary and most documented application of DFO is in forensic science for the detection of latent fingerprints on porous substrates such as paper, cardboard, and untreated wood.[3][7] It is often used in sequence with other reagents, such as ninhydrin. The recommended sequence for porous materials is DFO treatment followed by ninhydrin, as this combination has been shown to develop more latent fingerprints than either reagent used alone.[4] This is because DFO may not react with all available amino acids, leaving some for subsequent reaction with ninhydrin.[4]

Data Summary

Solubility Data

The solubility of **1,8-Diazafluoren-9-one** is a critical factor in preparing effective working solutions. It is largely insoluble in water but shows good solubility in various organic solvents.[1] Quantitative and qualitative solubility data from multiple sources are summarized below.

Table 1: Solubility of **1,8-Diazafluoren-9-one** in Various Solvents



Solvent	Concentration <i>l</i> Solubility	Notes	Source(s)
Dimethyl Sulfoxide (DMSO)	25 mg/mL (137.23 mM)	Requires sonication. Hygroscopic DMSO can impact solubility.	[1]
Dimethyl Sulfoxide (DMSO)	5 mg/mL (27.45 mM)	Sonication is recommended.	[8]
Acetic Acid	10 mg/mL	Results in a clear solution.	
Water	< 0.1 mg/mL	Insoluble.	[1]
HFE-7100	Very Low	Used to create a powder suspension with sonication for application on thermal paper.	[9]
Methanol / Acetic Acid / Methylene Chloride	Soluble	A mixture of these solvents is required to fully solubilize DFO for an "environmentally friendlier" formulation.	[6]

Formulation Data

Various formulations for DFO working solutions have been published, often involving a stock solution that is then diluted with a non-polar carrier solvent.

Table 2: Common Formulations for DFO Solutions



Solution Type	Component	Quantity	Source(s)
Stock Solution (FBI Method)	1,8-Diazafluoren-9- one (DFO)	0.5 g	[2]
Methanol	200 mL	[2]	
Glacial Acetic Acid	100 mL	[2]	_
Working Solution (FBI Method)	DFO Stock Solution	300 mL	[2]
Petroleum Ether	Dilute to 2 L	[2]	
Alternative Formulation	1,8-Diazafluoren-9- one (DFO)	82 mg	[6]
Methylene Chloride	500 μL	[6]	
Acetic Acid	2 mL	[6]	_
Methanol	500 μL	[6]	_
Suspension for Thermal Paper	1,8-Diazafluoren-9- one (DFO)	0.1 g	[9]
HFE-7100	500 mL	[9]	

Experimental Protocols

Protocol 1: Preparation of DFO Stock and Working Solution (Standard Method)

This protocol is based on the widely used formulation for developing latent prints on porous surfaces.[2]

Materials:

- 1,8-Diazafluoren-9-one (DFO) powder
- Methanol
- Glacial Acetic Acid



- Petroleum Ether
- Magnetic stirrer and stir bar
- Glass beakers
- Graduated cylinders
- Chemical-resistant storage bottles

Procedure:

Part A: Stock Solution Preparation

- In a glass beaker, add 200 mL of Methanol and 100 mL of Glacial Acetic Acid.
- Place the beaker on a magnetic stirrer and add a stir bar.
- While stirring, slowly add 0.5 g of DFO powder.
- Continue stirring until the DFO powder is completely dissolved.
- Transfer the stock solution to a labeled, chemical-resistant bottle for storage.

Part B: Working Solution Preparation

- Measure 300 mL of the prepared DFO stock solution.
- Add the stock solution to a larger container.
- Add petroleum ether to the stock solution until the total volume reaches 2 Liters.
- Mix thoroughly. The final working solution should be a clear, gold color.
- Transfer to a suitable container for application (e.g., a shallow tray for dipping or a chemical-resistant spray bottle).

Protocol 2: Application and Development of Latent Prints



This protocol describes the process of using the DFO working solution to visualize fingerprints.

Materials:

- Prepared DFO working solution
- Porous evidence (e.g., paper, cardboard)
- · Dipping tray or spray bottle
- Oven or heat press capable of reaching 100°C
- Alternate light source (approx. 450-550 nm)[2][4]
- Orange or red barrier goggles/filters[2]

Procedure:

- Application: Immerse the item in the DFO working solution for approximately 5-10 seconds.
 Alternatively, the solution can be sprayed evenly onto the surface. Dipping is often the preferred method.[4]
- Drying: Allow the item to air-dry completely in a well-ventilated area or fume hood.
- Development: Heat is required to accelerate the reaction between DFO and amino acids.[6] Place the dried item in an oven at 100°C for 10-20 minutes.[2][4] High humidity should be avoided as it can interfere with the development process.[4]
- Visualization: Some developed prints may be visible as a pale pink color in normal light.[4] For enhanced visualization, examine the item under an alternate light source (450-550 nm) while wearing orange barrier goggles.[2][4] The fingerprints will fluoresce, appearing bright orange.
- Photography: Photograph the fluorescent prints using the appropriate camera filters (e.g., orange filter) for documentation.

Protocol 3: Assessment of DFO Solution Stability

Methodological & Application



While DFO solutions are reported to have a shelf life of over 6 months when stored correctly, quantitative stability data is limited in the literature.[2] This protocol provides a general workflow for researchers to assess the stability of their prepared solutions over time.

Materials:

- Freshly prepared DFO working solution
- Multiple amber glass storage vials
- UV-Vis Spectrophotometer or Spectrofluorometer
- Storage locations: Refrigerator (4°C), room temperature (20-25°C), and an elevated temperature (e.g., 40°C)
- Aluminum foil to protect from light

Procedure:

- Baseline Measurement (T=0): Immediately after preparation, take a sample of the DFO working solution.
 - UV-Vis: Measure the absorbance spectrum and record the wavelength and value of maximum absorbance (λ-max). The reaction product has a maximum absorption around 560 nm.[4]
 - Fluorescence: If assessing a reacted sample (DFO + amino acid standard), measure the fluorescence intensity at the peak emission wavelength (~570-585 nm).
- Sample Aliquoting and Storage:
 - Aliquot the DFO working solution into multiple amber glass vials.
 - Create two sets of samples for each storage temperature. Wrap one set completely in aluminum foil (dark condition) and leave the other exposed to ambient light (light condition).
 - Place the vials at the different storage temperatures (4°C, room temperature, 40°C).



• Time-Point Analysis:

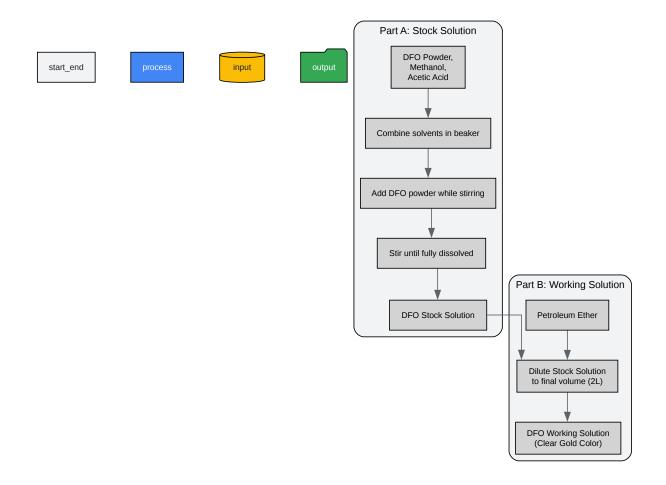
- At designated time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), remove one vial from each storage condition.
- Allow the sample to equilibrate to room temperature.
- Repeat the analytical measurement (UV-Vis absorbance or fluorescence) performed at T=0.

• Data Analysis:

- Compare the absorbance values or fluorescence intensity at each time point to the baseline measurement.
- A significant decrease in absorbance or intensity indicates degradation of the reagent.
- Plot the percentage of remaining DFO concentration (relative to T=0) versus time for each condition to determine the degradation kinetics.

Visualizations

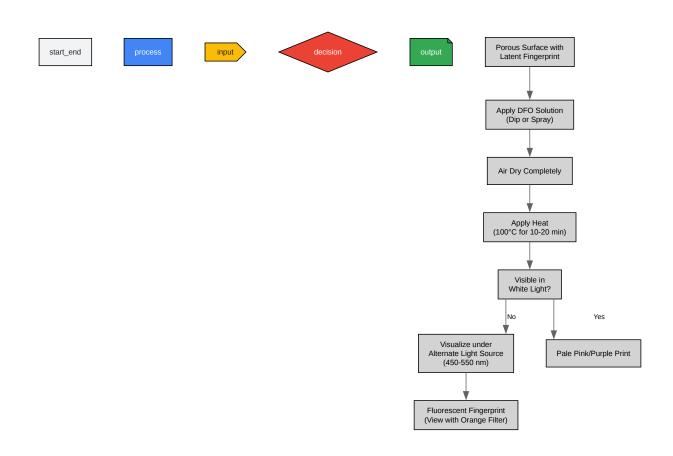




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Caption: Workflow for preparing DFO stock and working solutions.

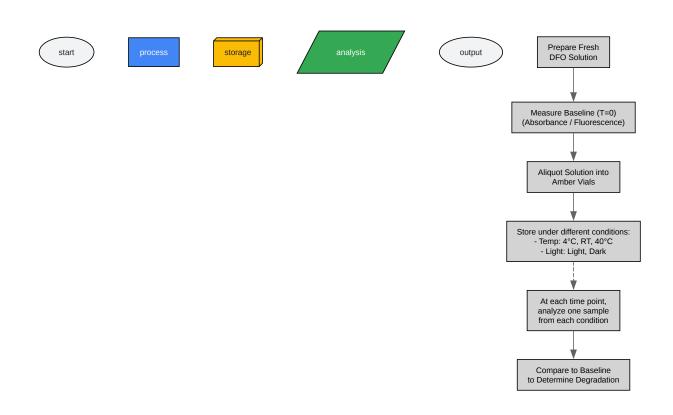




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Caption: Experimental workflow for latent fingerprint development using DFO.





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Caption: Proposed workflow for assessing the stability of DFO solutions.

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